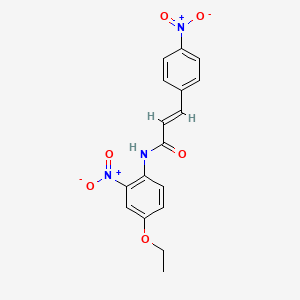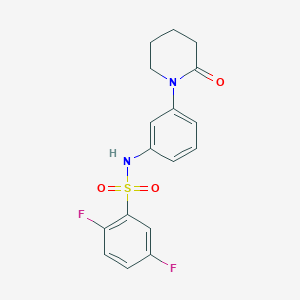![molecular formula C13H24N2O2 B2487555 tert-Butyl-N-[1-(4-Piperidyl)cyclopropyl]carbamate CAS No. 1330766-47-6](/img/structure/B2487555.png)
tert-Butyl-N-[1-(4-Piperidyl)cyclopropyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-[1-(4-piperidyl)cyclopropyl]carbamate: is a chemical compound with the molecular formula C13H24N2O2. It is known for its unique structure, which includes a cyclopropyl group attached to a piperidine ring, further linked to a carbamate group. This compound is often used in various scientific research applications due to its distinctive chemical properties .
Wissenschaftliche Forschungsanwendungen
tert-butyl N-[1-(4-piperidyl)cyclopropyl]carbamate is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects in treating certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Vorbereitungsmethoden
The synthesis of tert-butyl N-[1-(4-piperidyl)cyclopropyl]carbamate typically involves the following steps:
Carbamoylation: The attachment of the carbamate group to the cyclopropyl-piperidine intermediate.
The reaction conditions often include the use of specific catalysts and solvents to facilitate these transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
tert-butyl N-[1-(4-piperidyl)cyclopropyl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wirkmechanismus
The mechanism by which tert-butyl N-[1-(4-piperidyl)cyclopropyl]carbamate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include multiple steps and intermediates .
Vergleich Mit ähnlichen Verbindungen
tert-butyl N-[1-(4-piperidyl)cyclopropyl]carbamate can be compared with other similar compounds, such as:
- tert-butyl N-(4-methyl-4-piperidyl)carbamate
- tert-butyl N-(4-phenyl-4-piperidyl)carbamate
These compounds share similar structural features but differ in the substituents attached to the piperidine ring. The uniqueness of tert-butyl N-[1-(4-piperidyl)cyclopropyl]carbamate lies in its cyclopropyl group, which imparts distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
tert-butyl N-(1-piperidin-4-ylcyclopropyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-13(6-7-13)10-4-8-14-9-5-10/h10,14H,4-9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCMFTHLNCVHEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 2-({2-[(benzylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate](/img/structure/B2487472.png)
![1-(4-fluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2487473.png)
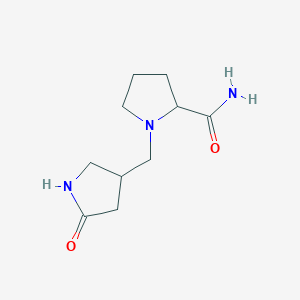

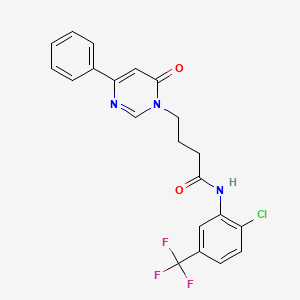
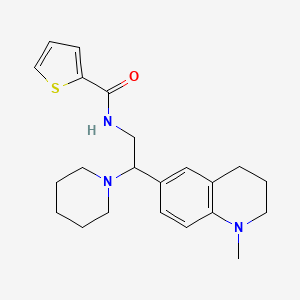
![8-Isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B2487479.png)
![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2487487.png)
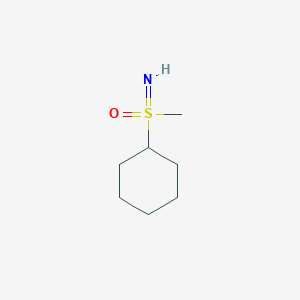
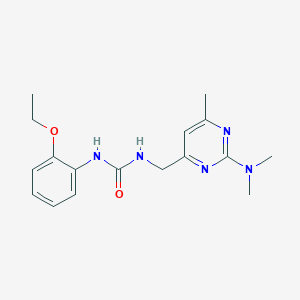
![4-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)morpholine](/img/structure/B2487491.png)
